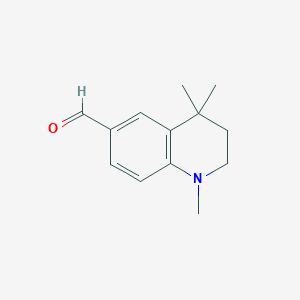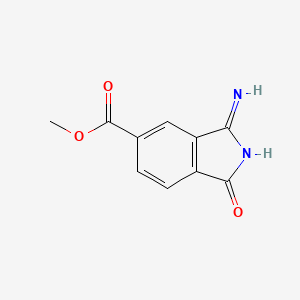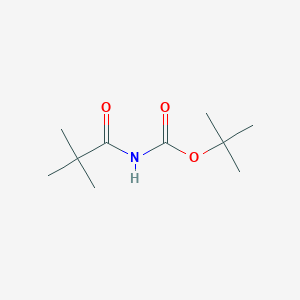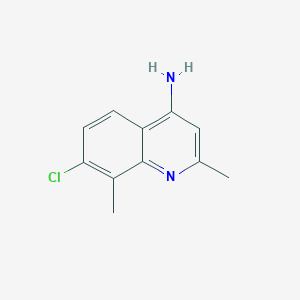
4-Amino-7-chloro-2,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-chloro-2,8-dimethylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-2,8-dimethylquinoline typically involves the chlorination of 7-chloro-4-hydroxyquinoline followed by amination. One common method includes the use of phosphorus oxychloride to chlorinate 4-hydroxy-7-chloroquinoline . The reaction is carried out under reflux conditions for 1-2 hours until completion.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-7-chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: These reactions can modify the quinoline ring structure, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted quinolines.
Aplicaciones Científicas De Investigación
4-Amino-7-chloro-2,8-dimethylquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is known to interact with various biological pathways, potentially affecting cellular processes .
Comparación Con Compuestos Similares
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
4-Amino-6-methoxyquinoline: Another aminoquinoline derivative with potential biological activities.
4-Chloroquinoline: A related compound with similar chemical properties.
Uniqueness: 4-Amino-7-chloro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Número CAS |
948293-37-6 |
|---|---|
Fórmula molecular |
C11H11ClN2 |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
7-chloro-2,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3,(H2,13,14) |
Clave InChI |
ZACVKCIJELDDTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


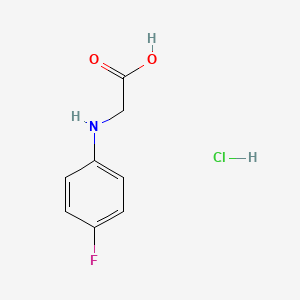
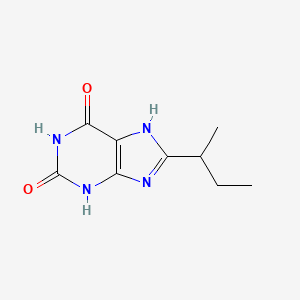
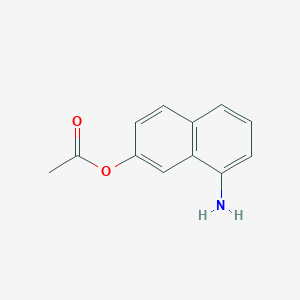
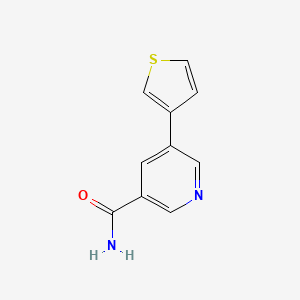
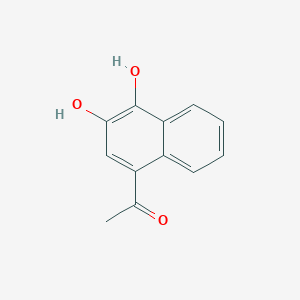
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
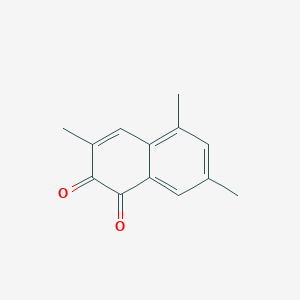

![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
